molecular formula C11H13BrN2O2 B1439711 N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide CAS No. 1138445-65-4

N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide

Cat. No. B1439711
M. Wt: 285.14 g/mol
InChI Key: MPOMBARZZLNFIS-UHFFFAOYSA-N
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Description

N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide is a synthetic compound that belongs to the class of substituted amides. It is used for proteomics research applications . The molecular formula of this compound is C11H13BrN2O2 and it has a molecular weight of 285.14 g/mol .


Molecular Structure Analysis

The molecular structure of N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide is defined by its molecular formula, C11H13BrN2O2 . This indicates that the compound contains 11 carbon atoms, 13 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide are defined by its molecular structure. It has a molecular weight of 285.14 g/mol . Unfortunately, specific details such as melting point, boiling point, solubility, and other physical and chemical properties were not found in the available resources.

Scientific Research Applications

Synthesis and Characterization

N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide is involved in various synthesis and characterization processes. Zhong-cheng and Wan-yin (2002) described the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide, involving acetylation, esterfication, and ester interchange steps, which are crucial in the formation of related compounds (Zhong-cheng & Wan-yin, 2002). Similarly, Eller & Holzer (2006) synthesized N-(3-acetyl-2-thienyl)-2-bromoacetamide and provided detailed spectroscopic data, highlighting the significance of this compound in the field of chemistry and materials science (Eller & Holzer, 2006).

Antimicrobial Properties

The compound has been linked to antimicrobial properties. Darwish et al. (2014) synthesized new heterocyclic compounds incorporating sulfamoyl moiety suitable for use as antimicrobial agents (Darwish et al., 2014). Farag et al. (2008) also reported the synthesis of phenylpyrazoles with different aromatic ring systems that exhibited interesting antimicrobial properties (Farag et al., 2008).

Enzyme Inhibition and Biological Screening

The compound is used in the synthesis of derivatives that are screened for enzyme inhibition. Siddiqui et al. (2013) synthesized N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide and screened them against various enzymes, highlighting the compound's potential in therapeutic applications (Siddiqui et al., 2013).

Synthesis of Functionalized Amino Acid Anticonvulsants

A study highlighted the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, showcasing their potential as functionalized amino acid anticonvulsants and underlining the significance of the N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide structure in pharmaceutical research (Camerman et al., 2005).

Chemoselective Acetylation

Magadum & Yadav (2018) discussed chemoselective monoacetylation of amino groups using N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide as an intermediate for the synthesis of antimalarial drugs, highlighting the compound's role in medicinal chemistry (Magadum & Yadav, 2018).

properties

IUPAC Name

N-[4-[acetyl(methyl)amino]phenyl]-2-bromoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O2/c1-8(15)14(2)10-5-3-9(4-6-10)13-11(16)7-12/h3-6H,7H2,1-2H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPOMBARZZLNFIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401221021
Record name N-[4-[(2-Bromoacetyl)amino]phenyl]-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401221021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide

CAS RN

1138445-65-4
Record name N-[4-[(2-Bromoacetyl)amino]phenyl]-N-methylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1138445-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-[(2-Bromoacetyl)amino]phenyl]-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401221021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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